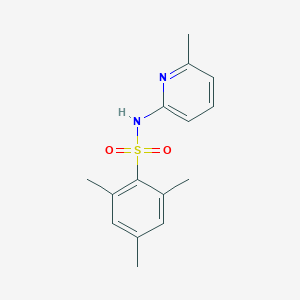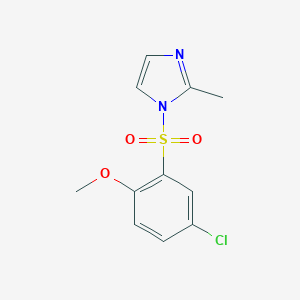
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is not fully understood. However, it has been proposed that 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine exerts its effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
Biochemical and physiological effects:
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been shown to decrease the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is also stable under normal laboratory conditions. However, 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has some limitations. It is highly lipophilic, which makes it difficult to dissolve in water. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine also has limited solubility in organic solvents such as ethanol and methanol.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine. One potential area of research is the development of novel derivatives of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine with improved therapeutic properties. Another area of research is the investigation of the mechanisms underlying the neuroprotective effects of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine. Additionally, further studies are needed to determine the safety and efficacy of 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine in humans.
Conclusion:
In conclusion, 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a chemical compound that has potential applications in various fields, including medicine and neuroscience. It has been found to exhibit antitumor, antidepressant, and anxiolytic effects, and has also been investigated for its potential use as a neuroprotective agent. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has several advantages for lab experiments, but also has some limitations. Future research on 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is needed to fully understand its therapeutic potential and to develop novel derivatives with improved properties.
Métodos De Síntesis
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine can be synthesized by reacting 3,4-dichloroaniline with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antidepressant, and anxiolytic effects. 1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine has also been investigated for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2FN2O2S/c17-15-6-3-13(11-16(15)18)20-7-9-21(10-8-20)24(22,23)14-4-1-12(19)2-5-14/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFXFUVORFSUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B512784.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(3-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B512785.png)


![N-{4-[(isobutylamino)sulfonyl]phenyl}acetamide](/img/structure/B512792.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512795.png)

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B512810.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512813.png)



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512825.png)
![1-Benzyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512830.png)